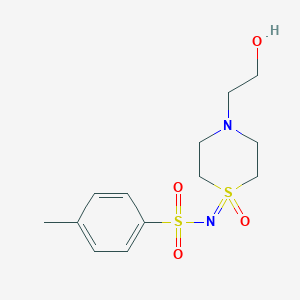
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide is a complex organic compound that features a thiomorpholine ring, a hydroxyethyl group, and a methylbenzenesulfonamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with thiomorpholine in the presence of a base such as triethylamine. The hydroxyethyl group is introduced through a subsequent reaction with ethylene oxide under controlled conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the industrial production more sustainable.
化学反応の分析
Types of Reactions
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methyl group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted benzene derivatives.
科学的研究の応用
N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of N-(4-(2-Hydroxyethyl)-1-oxido-1l6-thiomorpholin-1-ylidene)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the thiomorpholine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(2-Hydroxyethyl)piperazine-N’-2-ethanesulfonic acid (HEPES): A widely used biological buffer with similar structural features.
4-(2-Hydroxyethyl)-1-piperazineethanesulfonic acid: Another buffer with comparable properties.
特性
分子式 |
C13H20N2O4S2 |
|---|---|
分子量 |
332.4 g/mol |
IUPAC名 |
N-[4-(2-hydroxyethyl)-1-oxo-1,4-thiazinan-1-ylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C13H20N2O4S2/c1-12-2-4-13(5-3-12)21(18,19)14-20(17)10-7-15(6-9-16)8-11-20/h2-5,16H,6-11H2,1H3 |
InChIキー |
RTZWSCAQSWDZHO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S2(=O)CCN(CC2)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















